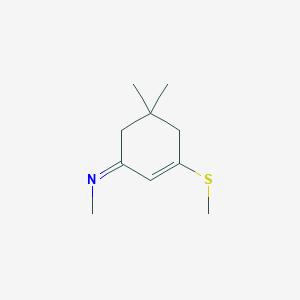
N,N',N''-(Thiene-2,3,4-triyl)triacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’'-(Thiene-2,3,4-triyl)triacetamide is a chemical compound characterized by the presence of three acetamide groups attached to a thiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-(Thiene-2,3,4-triyl)triacetamide typically involves the reaction of thiene derivatives with acetamide groups under controlled conditions. One common method involves the use of thiene-2,3,4-triyl trichloride as a starting material, which reacts with acetamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of N,N’,N’'-(Thiene-2,3,4-triyl)triacetamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. Techniques such as crystallization and recrystallization are often employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
N,N’,N’'-(Thiene-2,3,4-triyl)triacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thioethers or thiols.
Substitution: The acetamide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or thiols.
Scientific Research Applications
N,N’,N’'-(Thiene-2,3,4-triyl)triacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N,N’,N’'-(Thiene-2,3,4-triyl)triacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N,N’,N’'-(2,4,6-Triphenoxybenzene-1,3,5-triyl)triacetamide: Similar in structure but with phenoxy groups instead of thiene.
Thiene-2,3,4,5-tetrayltetrapyridine: Another thiene derivative with different functional groups.
Uniqueness
N,N’,N’'-(Thiene-2,3,4-triyl)triacetamide is unique due to its specific arrangement of acetamide groups on the thiene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
90069-95-7 |
|---|---|
Molecular Formula |
C10H13N3O3S |
Molecular Weight |
255.30 g/mol |
IUPAC Name |
N-(4,5-diacetamidothiophen-3-yl)acetamide |
InChI |
InChI=1S/C10H13N3O3S/c1-5(14)11-8-4-17-10(13-7(3)16)9(8)12-6(2)15/h4H,1-3H3,(H,11,14)(H,12,15)(H,13,16) |
InChI Key |
SBQZXHGYWARYJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CSC(=C1NC(=O)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


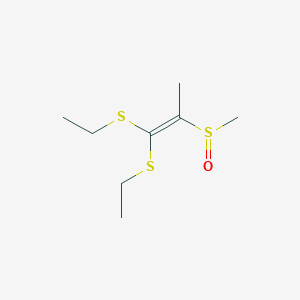

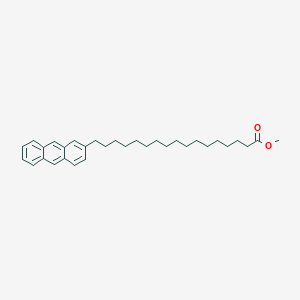

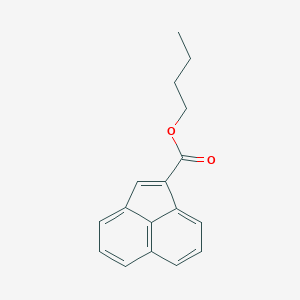

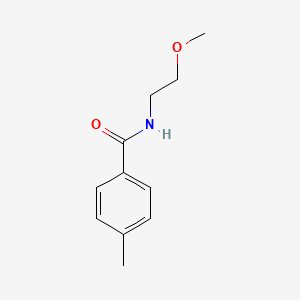
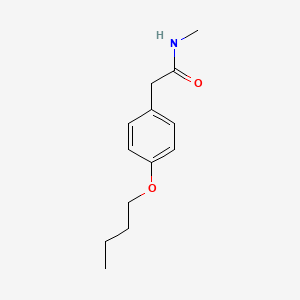
![Bis(4-{4-[2-(4-aminophenyl)propan-2-yl]phenoxy}phenyl)methanone](/img/structure/B14384324.png)
phosphanium perchlorate](/img/structure/B14384328.png)
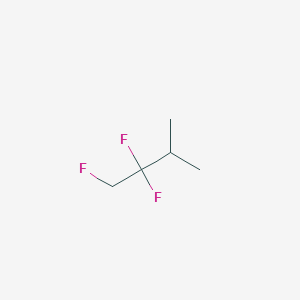
![3-[Methyl(4-methylphenyl)amino]-1-phenylpropan-1-one](/img/structure/B14384334.png)
![3-[4-(4-Nitroanilino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14384349.png)
